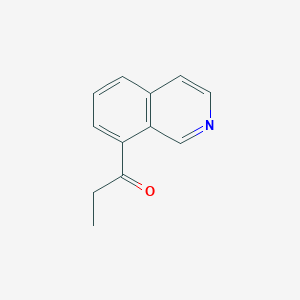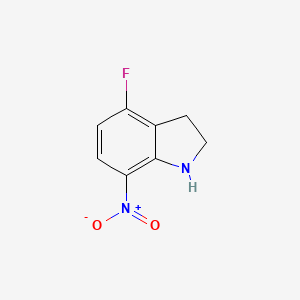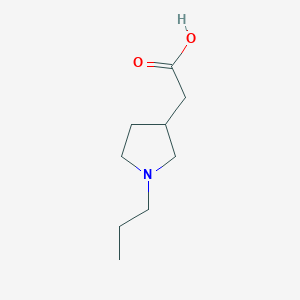
2-(1-Propyl-3-pyrrolidinyl)acetic acid
Übersicht
Beschreibung
2-(1-Propyl-3-pyrrolidinyl)acetic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The pyrrolidine ring in 2-(1-Propyl-3-pyrrolidinyl)acetic acid is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
2-(1-Propyl-3-pyrrolidinyl)acetic acid: is a compound that features a pyrrolidine ring, a five-membered lactam structure. This ring is a common feature in many biologically active compounds and is used extensively in drug design due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization . The pyrrolidine ring contributes to the stereochemistry of molecules and offers increased three-dimensional coverage, which is crucial for the interaction with biological targets .
Antimicrobial Agents
The pyrrolidine scaffold, to which 2-(1-Propyl-3-pyrrolidinyl)acetic acid belongs, is known to be a part of various antimicrobial agents. Compounds with this structure have been studied for their potential to inhibit the growth of bacteria and other microbes, which is essential for the development of new antibiotics and antiseptic agents .
Antitumor Activity
Pyrrolidine derivatives are investigated for their antitumor properties. The non-planarity and stereochemistry of the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially offering new avenues for cancer treatment .
Antidiabetic Treatments
While specific information on 2-(1-Propyl-3-pyrrolidinyl)acetic acid used in antidiabetic treatments is not readily available, pyrrolidine derivatives are generally of interest in medicinal chemistry for their potential therapeutic effects. Researchers are exploring various heterocyclic compounds for their ability to modulate biological pathways related to diabetes .
Spiroindole and Spirooxindole Scaffold Synthesis
2-(1-Propyl-3-pyrrolidinyl)acetic acid can be utilized in the synthesis of spiroindole and spirooxindole scaffolds. These scaffolds are significant in drug design processes, particularly for creating molecules with bioactivity against various diseases, including cancer and microbial infections .
Rare Earth Metal Ions Adsorption
Research has been conducted on the use of pyrrolidine derivatives for the adsorption of rare earth metal ions. This application is crucial for environmental remediation and the recycling of valuable materials from industrial waste .
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound “2-(1-Propyl-3-pyrrolidinyl)acetic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical pathways
Without specific information on the targets of “2-(1-Propyl-3-pyrrolidinyl)acetic acid”, it’s difficult to determine the exact biochemical pathways it might affect. Many pyrrolidine derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetics of “2-(1-Propyl-3-pyrrolidinyl)acetic acid” would depend on various factors, including its chemical properties, the route of administration, and the patient’s physiological condition. One source suggests that pyrrolidine derivatives are generally well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Eigenschaften
IUPAC Name |
2-(1-propylpyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXPMIXFIYTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propyl-3-pyrrolidinyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)

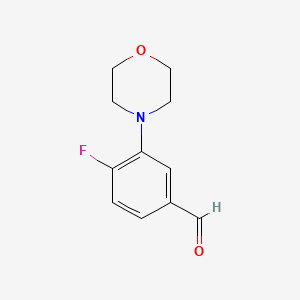
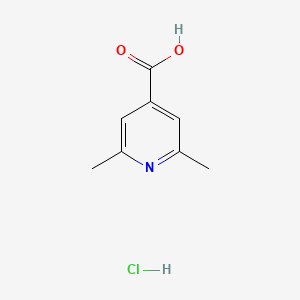



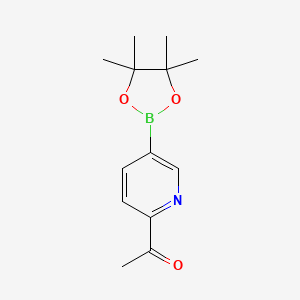

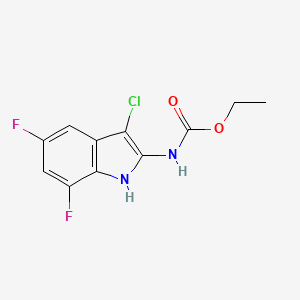
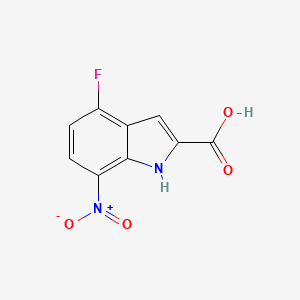
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)
